5-Acetylfuran-2-carboxylic acid

Overview

Description

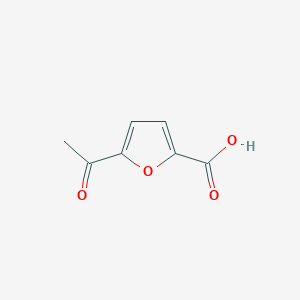

5-Acetylfuran-2-carboxylic acid: is an organic compound with the molecular formula C₇H₆O₄. It is a derivative of furan, a heterocyclic organic compound, and contains both an acetyl group and a carboxylic acid group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetylfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of furan derivatives. For example, the cross-ketonization of methyl 2-furoate with acetic acid over a ZrO₂ catalyst can produce this compound . This reaction typically occurs under continuous-flow, gas-phase conditions at elevated temperatures (around 350°C) to achieve high selectivity and conversion rates.

Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes that optimize yield and purity. The use of transition metal catalysts, such as ZrO₂, is common due to their effectiveness in promoting the desired reactions while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-Hydroxymethylfuran-2-carboxylic acid.

Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Introduction to 5-Acetylfuran-2-carboxylic Acid

This compound, a derivative of furan, is gaining attention in various scientific fields due to its unique chemical properties and potential applications. This compound is synthesized through the acetylation of 5-acetylfuran and serves as a versatile building block in organic synthesis, pharmaceuticals, and materials science.

This compound is being explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. For instance, it has been identified as a precursor for synthesizing aromatic nitrogen compounds, which are essential in drug development .

Material Science

The compound's furan-based structure is beneficial in creating polymers with enhanced properties. Research indicates that polymers derived from this compound exhibit higher glass transition temperatures and improved gas barrier properties compared to traditional polyethylene-based materials . This makes it a promising candidate for sustainable materials development.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent in various chemical reactions, including Diels-Alder reactions and oxidation processes. Its ability to undergo selective transformations under mild conditions makes it particularly valuable for synthesizing complex organic molecules without harsh reagents .

Environmental Chemistry

The compound is also being investigated for its role in environmental applications, particularly in the degradation of pollutants. Its furan structure may facilitate interactions with various environmental contaminants, potentially leading to innovative remediation strategies .

Case Study 1: Diels-Alder Reactions

A study demonstrated the use of this compound as a diene in Diels-Alder reactions, showcasing its effectiveness in forming complex cyclic structures under mild conditions. The research highlighted the compound's ability to produce high yields of desired products rapidly, indicating its potential for industrial applications .

Case Study 2: Polymer Development

Another significant study focused on the polymerization of this compound to create bio-based polyamides. The resulting materials exhibited superior thermal properties and mechanical strength compared to conventional petroleum-based polymers, underscoring the compound's role in advancing sustainable material technologies .

Mechanism of Action

The mechanism of action of 5-acetylfuran-2-carboxylic acid and its derivatives depends on their specific applicationsFor example, in biological systems, it may inhibit enzymes or interact with receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Furan-2,5-dicarboxylic acid: A derivative used in the production of bio-based polymers.

5-Hydroxymethylfurfural: An intermediate in the synthesis of furan derivatives.

Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

Uniqueness: 5-Acetylfuran-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the furan ring. This dual functionality allows for diverse chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .

Biological Activity

5-Acetylfuran-2-carboxylic acid (AFCA) is an organic compound characterized by its unique furan ring structure, which includes both an acetyl group and a carboxylic acid group. This dual functionality contributes to its diverse chemical reactivity and potential biological applications. The molecular formula of AFCA is C₇H₈O₃, and it serves as a significant building block in organic synthesis, with implications for pharmaceuticals and other fields.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. For instance, its structural features allow it to participate in Diels–Alder reactions and other chemical transformations that can enhance its pharmacological potential.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Some studies have explored the anticancer activity of compounds related to AFCA. For example, derivatives containing the carboxylic acid functionality have shown promising results in inhibiting cancer cell proliferation, particularly in lung adenocarcinoma models .

- Enzyme Inhibition : AFCA and its derivatives have been tested for their ability to inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The structure-activity relationship (SAR) studies reveal that modifications to the carboxylic acid group can significantly enhance inhibitory potency .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Anticancer Activity : A study involving various derivatives of AFCA demonstrated that certain modifications led to increased cytotoxicity against A549 lung cancer cells. Compounds were tested at a concentration of 100 µM, revealing a structure-dependent anticancer effect .

- Enzyme Inhibition : Research on ACE inhibitors showed that AFCA derivatives exhibited varying degrees of inhibition, with some compounds achieving IC50 values significantly lower than those of established drugs .

- Synthesis and Reactivity : The synthesis of AFCA has been optimized through various methods, including Friedel-Crafts acylation techniques. These methods allow for the efficient production of AFCA and its derivatives for further biological testing .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Acetyl and carboxylic groups | Versatile reactivity due to both functional groups |

| Furan-2-carboxylic acid | Carboxylic group only | Less reactive than AFCA |

| Acetylfuran | Acetyl group only | Lacks carboxylic functionality |

| 3-Acetamido-5-acetylfuran | Acetamido and acetyl groups | Enhanced reactivity due to nitrogen |

Properties

IUPAC Name |

5-acetylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLQSHUTWBHYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.